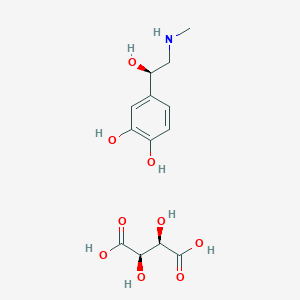

Epinephrine bitartrate

Description

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-NDAAPVSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049415 | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-42-3 | |

| Record name | (-)-Epinephrine (+)-bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epinephrine Bitartrate: A Comprehensive Technical Guide to its Mechanism of Action on Adrenergic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, exerts a wide array of physiological effects through its interaction with adrenergic receptors. This technical guide provides an in-depth examination of the mechanism of action of its bitartrate (B1229483) salt on the nine principal adrenergic receptor subtypes: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3. We will explore the binding affinities and functional potencies of epinephrine at each subtype, delineate the distinct G-protein-mediated signaling cascades, and provide detailed protocols for key experimental assays used in their characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in adrenergic receptor pharmacology and drug development.

Introduction to Epinephrine and Adrenergic Receptors

Epinephrine, also known as adrenaline, is a cornerstone of the sympathetic nervous system's "fight-or-flight" response.[1] Its physiological effects are mediated by a family of G-protein-coupled receptors (GPCRs) known as adrenergic receptors (adrenoceptors).[2] These receptors are classified into two main groups, α and β, which are further divided into nine subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3).[3][4] Epinephrine acts as a non-selective agonist at all of these receptors, with its physiological effect being dependent on the receptor subtype expression in a given tissue and its concentration.[5][6]

Quantitative Pharmacology of Epinephrine at Adrenergic Receptor Subtypes

The interaction of epinephrine with its receptors is characterized by its binding affinity (Ki) and its functional potency (EC50). Binding affinity reflects the strength of the interaction between epinephrine and the receptor, while functional potency measures the concentration of epinephrine required to elicit a half-maximal response. These parameters are crucial for understanding the subtype selectivity and physiological effects of epinephrine.

Binding Affinity of Epinephrine (Ki)

The following table summarizes the binding affinities of epinephrine for the nine human adrenergic receptor subtypes, as determined by radioligand binding assays. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used and the cell system expressing the receptors.

| Receptor Subtype | Ki (nM) | Cell Type/Tissue | Radioligand | Reference |

| α1A | 6.1 | Cloned | [3H]-Prazosin | [7] |

| α1B | 39.8 | Cloned | [3H]-Prazosin | [7] |

| α1D | 2.8 | Cloned | [3H]-Prazosin | [7] |

| α2A | - | - | - | - |

| α2B | - | Ltk- cells | [3H]-Rauwolscine | [8] |

| α2C | - | - | - | - |

| β1 | - | - | - | - |

| β2 | 407 | HEK 293 | [3H]CGP-12177 | [9] |

| β3 | - | - | - | - |

Functional Potency of Epinephrine (EC50)

The functional potency of epinephrine is determined by measuring its ability to stimulate or inhibit the production of second messengers downstream of receptor activation. The following table summarizes the EC50 values for epinephrine at various adrenergic receptor subtypes.

| Receptor Subtype | EC50 (nM) | Functional Assay | Cell Type | Reference |

| α1A | - | - | - | - |

| α1B | - | - | - | - |

| α1D | - | - | - | - |

| α2A | 200 | GTPase activity | Human platelet membranes | |

| α2B | - | - | - | - |

| α2C | - | - | - | - |

| β1 | - | - | - | - |

| β2 | 100 | cAMP accumulation | HEK 293 | [9] |

| β3 | - | - | - | - |

Note: Similar to binding affinity data, a complete and directly comparable dataset for functional potency across all nine subtypes is challenging to compile from the existing literature. The values presented are from specific functional assays as cited. Dashes indicate where specific EC50 values for epinephrine were not found in the reviewed literature under comparable conditions.

Signaling Pathways of Adrenergic Receptor Subtypes

The diverse physiological effects of epinephrine are a direct result of the distinct intracellular signaling pathways activated by each adrenergic receptor subtype. These pathways are primarily determined by the type of heterotrimeric G-protein to which the receptor couples.

α1-Adrenergic Receptors: Gq/11-Coupled Signaling

The α1A, α1B, and α1D adrenergic receptor subtypes all couple to Gαq/11 proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction.

References

- 1. Cloning, expression and characterization of human alpha adrenergic receptors alpha 1a, alpha 1b and alpha 1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Cloning, expression, and pharmacological characterization of a human alpha 2B-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Properties of the beta 1- and beta 2-adrenergic receptor subtypes revealed by molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Historical discovery and synthesis of epinephrine bitartrate

An In-depth Technical Guide on the Historical Discovery and Synthesis of Epinephrine (B1671497) Bitartrate (B1229483)

This technical guide provides a comprehensive overview of the historical milestones, key scientific contributors, and experimental methodologies involved in the discovery and synthesis of epinephrine, leading to the development of its bitartrate salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the origins of this critical hormone and medication.

The Dawn of Adrenal Research: Discovery and Isolation

The journey to understand and harness the power of epinephrine began in the late 19th century with physiological studies on adrenal gland extracts.

Early Physiological Observations

In 1894, English physician George Oliver and physiologist Edward Schäfer at University College London conducted seminal experiments demonstrating the potent physiological effects of adrenal medulla extracts.[1][2] They observed that injecting these extracts into animals caused a significant increase in blood pressure and heart rate, stimulating arteriole contraction.[1] These findings, first published in 1895, sparked intense interest in identifying the active principle responsible for these effects.[2][3] Polish physiologist Napoleon Cybulski had also obtained adrenal extracts in 1895, which he termed "nadnerczyna".[3][4]

The Race to Isolate the Active Principle

The quest to isolate the pure, active compound from the adrenal glands was pursued by several notable scientists at the turn of the 20th century.

-

John Jacob Abel (1897): At Johns Hopkins University, John Jacob Abel, often called the father of modern pharmacology, was the first to report on the isolation of a substance from the adrenal glands in 1897.[5] He named his compound "epinephrine".[3][5] However, the substance Abel initially isolated was a benzoylated derivative, not the pure, free hormone.[5][6]

-

Jōkichi Takamine (1901): The crucial breakthrough came from Japanese chemist Jōkichi Takamine and his assistant Keizo Uenaka.[3] In 1900, Takamine developed a novel and effective method to isolate the active principle in a pure, crystalline form from the adrenal glands of sheep and oxen.[3][4] He successfully precipitated the crystalline base by adding ammonia (B1221849) to a concentrated aqueous extract, a process he protected from oxidation by working under a carbon dioxide atmosphere.[7] On November 5, 1900, Takamine applied for a U.S. patent for his "Glandular Extractive Product," which he named "Adrenalin".[6][7] He announced his discovery in 1901 and licensed the production to Parke, Davis & Company.[7][8][9]

-

Thomas Aldrich (1901): Independently, Thomas Aldrich, a chemist at Parke-Davis who had previously worked with Abel, also succeeded in isolating the hormone in the summer of 1900 and published his findings shortly after Takamine.[7]

The work of Takamine and Aldrich provided a pure, stable form of the hormone, which was found to be 2,000 times more active than Abel's initial extracts.[3] This achievement marked the first time a hormone had been isolated in its pure form and laid the essential groundwork for its chemical synthesis and therapeutic use.[5][8]

| Key Milestone | Scientist(s) | Year | Contribution |

| Initial Discovery | George Oliver & Edward Schäfer | 1894-1895 | First to demonstrate the pressor effects of adrenal gland extracts.[1][3] |

| First Isolation Attempt | John Jacob Abel | 1897-1899 | Isolated a derivative of the hormone and named it "epinephrine".[3][5] |

| Successful Isolation | Jōkichi Takamine & Keizo Uenaka | 1900-1901 | First to isolate the pure, crystalline hormone, which they named "Adrenalin".[3][10] |

| Independent Isolation | Thomas Aldrich | 1900-1901 | Independently isolated the pure hormone at Parke-Davis.[3][7] |

| First Chemical Synthesis | Friedrich Stolz | 1904 | First to synthesize epinephrine in a laboratory setting.[1][3] |

| Independent Synthesis | Henry Drysdale Dakin | 1904 | Independently synthesized epinephrine.[3][4] |

From Glands to Laboratory: The Chemical Synthesis of Epinephrine

The successful isolation of epinephrine paved the way for determining its chemical structure and, ultimately, its laboratory synthesis. The structural discovery was made by Hermann Pauly in 1903.[3] This was quickly followed by the first successful chemical synthesis in 1904 by Friedrich Stolz, a German chemist at Hoechst AG.[1][3][9] Henry Drysdale Dakin also independently synthesized the hormone in the same year.[3][4]

Stolz's synthesis was a landmark achievement, making large-scale production possible without relying on animal glands and ensuring a consistent, pure supply.[1] Hoechst began marketing the synthetic levorotatory isomer, which had identical activity to the natural hormone.[7][9]

The Stolz Synthesis Method (1904)

Experimental Protocol: Stolz Synthesis of Epinephrine (Conceptual)

-

Acylation of Catechol: Catechol is reacted with chloroacetyl chloride in the presence of a catalyst (e.g., phosphorus oxychloride) to form 3,4-dihydroxy-ω-chloroacetophenone.

-

Amination: The resulting chloroacetophenone is then reacted with a solution of methylamine. This step substitutes the chlorine atom with a methylamino group, forming the ketone intermediate known as adrenalone (B1665550).

-

Reduction: The final and critical step is the reduction of the ketone group in adrenalone to a secondary alcohol. This was typically achieved through catalytic hydrogenation (e.g., using a palladium or platinum catalyst) or with a reducing agent like sodium borohydride (B1222165) in modern variations. This reduction creates the chiral center of the epinephrine molecule, resulting in a racemic mixture of D- and L-epinephrine.

-

Resolution: The racemic mixture is then resolved to isolate the biologically active levorotatory (-) isomer.

// Nodes Catechol [label="Catechol", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetyl [label="Chloroacetyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation [label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3,4-Dihydroxy-ω-\nchloroacetophenone", fillcolor="#FBBC05", fontcolor="#202124"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amination [label="Amination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adrenalone [label="Adrenalone\n(Ketone Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemic [label="Racemic Epinephrine\n(D/L Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Chiral Resolution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epinephrine [label="(-)-Epinephrine\n(Active Isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Catechol -> Acylation; Chloroacetyl -> Acylation; Acylation -> Intermediate; Intermediate -> Amination; Methylamine -> Amination; Amination -> Adrenalone; Adrenalone -> Reduction; Reduction -> Racemic; Racemic -> Resolution; Resolution -> Epinephrine; } caption: "Workflow of the Stolz chemical synthesis of epinephrine."

The Advent of Epinephrine Bitartrate

While pure epinephrine was a monumental discovery, its stability in solution was a concern, particularly its susceptibility to oxidation. To improve its pharmaceutical properties, epinephrine is commonly converted into a salt form. The bitartrate salt is frequently used for this purpose.

The use of the bitartrate salt offers several advantages:

-

Enhanced Stability: The salt form is generally more stable than the epinephrine base, particularly in aqueous solutions, protecting it from degradation by light, heat, and oxygen.[11]

-

Improved Solubility: It provides good water solubility, which is essential for preparing injectable solutions.

Synthesis of this compound

The preparation of this compound is a straightforward acid-base reaction.

Experimental Protocol: Preparation of this compound

-

Dissolution: A measured quantity of synthesized and purified (-)-epinephrine base is dissolved in a suitable solvent, typically a polar solvent like ethanol (B145695) or an aqueous-ethanol mixture.

-

Addition of Tartaric Acid: A stoichiometric amount of L-tartaric acid, dissolved in the same solvent system, is added to the epinephrine solution with stirring.

-

Precipitation and Crystallization: The this compound salt, being less soluble in the solvent system than the reactants, precipitates out of the solution. The mixture is often cooled to maximize the yield of the crystalline salt.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield pure (-)-epinephrine L-bitartrate.

Biological Pathways

Understanding the historical discovery is complemented by knowledge of the natural biosynthesis and signaling pathways of epinephrine, which drive its physiological effects.

Biosynthesis in the Adrenal Medulla

Epinephrine is synthesized in the chromaffin cells of the adrenal medulla from the amino acid tyrosine through a series of enzymatic steps.[3][12][13] This pathway is under the control of hormonal and neural stimuli, particularly in response to stress.[14]

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; LDOPA [label="L-DOPA", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine", fillcolor="#FBBC05", fontcolor="#202124"]; Epinephrine [label="Epinephrine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes TH [label="Tyrosine\nHydroxylase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DDC [label="DOPA\nDecarboxylase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBH [label="Dopamine\nβ-Hydroxylase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PNMT [label="PNMT", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tyrosine -> TH [label=" Oxidation"]; TH -> LDOPA; LDOPA -> DDC [label=" Decarboxylation"]; DDC -> Dopamine; Dopamine -> DBH [label=" Hydroxylation"]; DBH -> Norepinephrine; Norepinephrine -> PNMT [label=" Methylation"]; PNMT -> Epinephrine; } caption: "Biosynthesis pathway of epinephrine from tyrosine."

Epinephrine Signaling Pathway

Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) on the surface of target cells.[] This binding initiates a signal transduction cascade, most notably the cAMP second messenger system, which amplifies the initial signal and leads to a physiological response, such as glycogenolysis in muscle and liver cells.[12][][16][17]

// Nodes Epinephrine [label="Epinephrine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="β-Adrenergic\nReceptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; GProtein [label="G-Protein\n(Gs)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Inactive Enzyme\n(e.g., Phosphorylase Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEnzyme [label="Active Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Glycogenolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Epinephrine -> Receptor [label=" Binds"]; Receptor -> GProtein [label=" Activates"]; GProtein -> AC [label=" Activates"]; ATP -> AC; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; PKA -> Enzyme [label=" Phosphorylates"]; Enzyme -> ActiveEnzyme; ActiveEnzyme -> Response [label=" Catalyzes"]; } caption: "Epinephrine signal transduction via the cAMP pathway."

References

- 1. media-01.imu.nl [media-01.imu.nl]

- 2. Epinephrine Administered in Anaphylaxis: The Evolution of 0.3 mg Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenaline - Wikipedia [en.wikipedia.org]

- 4. Epinephrine (medication) - Wikipedia [en.wikipedia.org]

- 5. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebsco.com]

- 6. Adrenaline/Epinephrine Hunters: Past, Present, and Future at 1900 [gavinpublishers.com]

- 7. Portico [access.portico.org]

- 8. rcrclinical.com [rcrclinical.com]

- 9. researchgate.net [researchgate.net]

- 10. Takamine Jōkichi - Wikipedia [en.wikipedia.org]

- 11. US10682316B2 - Methods for fabrication of this compound nanoparticles and this compound nanoparticles fabricated thereby - Google Patents [patents.google.com]

- 12. Epinephrine | Description, Production, & Function | Britannica [britannica.com]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. Epinephrine Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Epinephrine Bitartrate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497) Bitartrate (B1229483) is the bitartrate salt of epinephrine, a catecholamine that functions as a hormone and neurotransmitter.[1][2] It is a non-selective agonist of all adrenergic receptors, playing a critical role in the "fight-or-flight" response.[3] This guide provides a comprehensive overview of the chemical and physical properties of epinephrine bitartrate, along with detailed experimental protocols for its analysis, to support its application in research and drug development.

Chemical and Physical Properties

This compound is a white or grayish-white crystalline powder.[4] It is known to darken upon exposure to air and light.[4]

Chemical Identifiers and Molecular Structure

-

IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

-

CAS Number: 51-42-3

Tabulated Physicochemical Data

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 148.6 - 155 °C (with decomposition) | [1] |

| pKa | 8.59 (amine group) | [6] |

| Appearance | White to grayish-white crystalline powder | [4] |

| UV-Vis λmax | 200, 228, 280 nm |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | 67 mg/mL | |

| DMSO | 67 mg/mL | |

| Ethanol | Insoluble | |

| Chloroform | Practically Insoluble | |

| Alcohol | Slightly Soluble |

Stability and Storage

This compound is stable under normal conditions but is sensitive to air, light, and heat. It is incompatible with strong acids, bases, and oxidizing agents. For long-term storage, it is recommended to be kept in a cool, dark, and dry place, typically at 2-8°C. Solutions of this compound should be prepared fresh and are generally stable for short periods when stored properly.

Pharmacological Properties and Signaling Pathways

This compound exerts its physiological effects by acting as a potent agonist at both α- and β-adrenergic receptors. This non-selective binding initiates distinct downstream signaling cascades, leading to a wide range of cellular responses.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), primarily involves the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the cellular response, such as glycogenolysis in liver cells.

Caption: β-Adrenergic receptor signaling pathway of epinephrine.

α1-Adrenergic Receptor Signaling

The activation of α1-adrenergic receptors, another type of GPCR, is coupled to the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium levels, along with DAG, activate Protein Kinase C (PKC), leading to various cellular effects, including smooth muscle contraction.

Caption: α1-Adrenergic receptor signaling pathway of epinephrine.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Caption: HPLC analysis workflow for this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or biphenyl column (e.g., Kinetex 2.6 µm Biphenyl).

-

Mobile Phase: 50 mM sodium dihydrogen phosphate, with the pH adjusted to 3.0 using phosphoric acid.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 279 nm.

-

Injection Volume: 1 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase to create a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to generate a calibration curve.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions, followed by the sample solutions.

-

Record the chromatograms and integrate the peak corresponding to epinephrine.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of methanol (B129727) and water. For MS compatibility, replace non-volatile buffers like phosphate with volatile alternatives like formic acid.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Ion Reaction (SIR) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

-

Sample Preparation:

-

Prepare solutions of this compound in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).

-

-

Procedure:

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) by infusing a standard solution of this compound.

-

Perform LC-MS analysis of the samples.

-

-

Data Analysis:

-

Identify this compound based on its retention time and specific mass-to-charge ratio (m/z).

-

Quantify using an internal standard and a calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for acquiring ¹H-NMR spectra of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure optimal resolution and sensitivity.

-

Acquire a one-dimensional ¹H-NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the molecular structure of this compound.

-

Cell-Based Functional Assay

This protocol describes a general approach to assess the functional activity of this compound by measuring downstream signaling events.

-

Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation of β-adrenergic receptors.

-

Materials:

-

A cell line endogenously or recombinantly expressing β-adrenergic receptors (e.g., HEK293 cells).

-

Cell culture medium and reagents.

-

This compound.

-

A commercial cAMP assay kit (e.g., ELISA-based).

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in an appropriate assay buffer.

-

Remove the culture medium from the cells and wash with a suitable buffer.

-

Add the different concentrations of this compound to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the assay kit and a plate reader.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

-

Conclusion

This technical guide has provided a detailed summary of the core chemical and physical properties of this compound, its pharmacological signaling pathways, and robust experimental protocols for its characterization. The tabulated data, signaling pathway diagrams, and step-by-step methodologies are intended to serve as a valuable resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation and application of this critical compound.

References

- 1. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adrenaline - Wikipedia [en.wikipedia.org]

- 4. L(-)-Epinephrine | 51-43-4 [chemicalbook.com]

- 5. This compound USP - PCCA [pccarx.com]

- 6. Epinephrine [sitem.herts.ac.uk]

In Vitro Pharmacological Profile of Epinephrine Bitartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of epinephrine (B1671497) bitartrate (B1229483), a potent sympathomimetic amine that acts as a non-selective agonist for both α- and β-adrenergic receptors.[1][2] This document details its receptor binding affinities, functional potencies in various cellular assays, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Epinephrine, also known as adrenaline, is an endogenous catecholamine that plays a crucial role in the "fight-or-flight" response.[1] Its bitartrate salt form is commonly used in pharmaceutical preparations.[2] In vitro studies are fundamental to understanding the molecular mechanisms underlying its diverse physiological effects, which are mediated through its interaction with the adrenergic receptor family, a group of G-protein coupled receptors (GPCRs).[1] These receptors are broadly classified into α₁, α₂, and β subtypes, each further divided into more specific receptor isoforms.[3]

Receptor Binding Affinity

The binding affinity of epinephrine bitartrate to various adrenergic receptor subtypes is a key determinant of its pharmacological activity. This is typically quantified using radioligand binding assays, which measure the displacement of a specific radiolabeled ligand by increasing concentrations of the unlabeled drug. The resulting data is used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity.

Table 1: Receptor Binding Affinities (Ki) of Epinephrine

| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) |

| α₁-Adrenergic | |||

| α₁ | [³H]-Prazosin | Rat Cerebral Cortex | 330 |

| α₂-Adrenergic | |||

| α₂ | [³H]-Rauwolscine | Human Platelets | 56 |

| β-Adrenergic | |||

| β₁ vs. β₂ | Not Specified | Not Specified | Similar Affinity |

| β₂ | Not Specified | Not Specified | Full Agonist |

Note: Data is for epinephrine or its salts and may vary depending on the specific experimental conditions, radioligand used, and tissue or cell line preparation.

Functional Potency

Functional assays are crucial for characterizing the cellular response elicited by this compound upon receptor binding. These assays measure downstream signaling events, such as the production of second messengers or changes in cellular activity. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀), while the potency of an antagonist is expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Functional Potency (EC₅₀/IC₅₀) of Epinephrine

| Assay Type | Receptor Subtype | Cell Line/Tissue | Parameter Measured | Potency (nM) |

| GTPase Activity | α₂ₐ | Human Platelet Membranes | GTP Hydrolysis | EC₅₀: 200 |

| cAMP Accumulation | β₂ | U937 Promonocytes | cAMP Levels | pEC₅₀: 7.70 (EC₅₀ ≈ 20) |

| NO Production | β-Adrenergic | Not Specified | Nitric Oxide Release | EC₅₀: 0.0457 |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Data may vary based on the specific assay conditions and cell system used.

Signaling Pathways

Epinephrine's activation of adrenergic receptors triggers distinct intracellular signaling cascades, largely dependent on the G-protein to which the receptor is coupled.

α₁-Adrenergic Receptor Signaling

α₁-adrenergic receptors are coupled to Gq proteins.[4] Upon activation by epinephrine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This pathway ultimately leads to various cellular responses, including smooth muscle contraction.[4]

References

Epinephrine bitartrate vs. epinephrine hydrochloride for lab use

An In-depth Technical Guide to Epinephrine (B1671497) Bitartrate (B1229483) and Epinephrine Hydrochloride for Laboratory Use

Introduction

Epinephrine, an essential catecholamine hormone and neurotransmitter, is a cornerstone in both clinical practice and biomedical research. It exerts potent effects on the cardiovascular, respiratory, and metabolic systems through its action on α- and β-adrenergic receptors. For laboratory and pharmaceutical applications, epinephrine is typically formulated as a salt to enhance its solubility and stability, with epinephrine bitartrate and epinephrine hydrochloride being the most common forms.

This technical guide provides a comprehensive comparison of these two salt forms for researchers, scientists, and drug development professionals. It delves into their chemical and physical properties, stability, and the analytical methods used for their quantification, offering practical guidance for their effective use in a laboratory setting.

Chemical and Physical Properties

The primary difference between the two salts lies in the counter-ion (bitartrate vs. hydrochloride), which results in different molecular weights and may subtly influence properties like the pH of a solution. The active component, the levorotatory isomer of epinephrine, is identical in both and is significantly more active than the dextrorotatory isomer.[1] Epinephrine base is only slightly soluble in water, but its salts are readily water-soluble.[1]

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Epinephrine Hydrochloride |

| Chemical Formula | C₉H₁₃NO₃ · C₄H₆O₆ | C₉H₁₃NO₃ · HCl |

| Molecular Weight | 333.29 g/mol [2] | 219.67 g/mol |

| Appearance | White to nearly white, microcrystalline powder or granules.[1] | White to nearly white, microcrystalline powder or granules. |

| Solubility | Readily forms water-soluble solutions.[1] | Readily forms water-soluble solutions.[1] |

| Storage | Preserve in tight, light-resistant containers.[3] | Preserve in single-dose or multiple-dose, light-resistant containers.[4] |

| CAS Number | 51-42-3 | 55-31-2 |

A critical consideration for researchers is the difference in molecular weight. When preparing solutions of a specific molar concentration of epinephrine, it is imperative to account for the mass of the counter-ion. For instance, 333.29 g of this compound and 219.67 g of epinephrine hydrochloride each contain one mole of the active epinephrine moiety.

Pharmacological Equivalence and Mechanism of Action

From a pharmacological standpoint, this compound and epinephrine hydrochloride are equivalent as they both deliver the same active epinephrine molecule. The mechanism of action is therefore identical, regardless of the salt form used.[5] Both salts dissociate in solution to release the epinephrine cation, which then interacts with adrenergic receptors.[5]

Epinephrine initiates its effects by binding to G-protein coupled receptors (GPCRs), specifically α- and β-adrenergic receptors.[][7] The activation of these receptors triggers intracellular signaling cascades that mediate the physiological response. The canonical pathway involves the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP).[][8]

Epinephrine Signaling Pathway

The binding of epinephrine to β-adrenergic receptors activates a stimulatory G-protein (Gs).[9] This G-protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[8] cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response such as glycogenolysis in muscle cells.[9][10]

Figure 1. Simplified Epinephrine Signaling Cascade via β-Adrenergic Receptor.

Stability and Storage

Epinephrine solutions are susceptible to degradation from oxidation, light, and heat. Degradation often results in a color change, from colorless to pinkish or brown, indicating the formation of adrenochrome (B1665551) and other degradation products.[4] Therefore, proper storage in light-resistant containers is crucial.[3]

Studies have shown that epinephrine solutions, typically prepared as the hydrochloride salt in 5% dextrose in water, can be stable for extended periods. For example, solutions at concentrations of 25, 50, and 100 µg/mL maintained more than 95% of their initial concentration for up to 30 days when stored at 4°C or 25°C and protected from light.[11][12] Another systematic review concluded that 1 mg/mL epinephrine solutions stored in syringes are likely stable and sterile for up to 90 days.[13][14] The pH of the solution is also a critical factor, with an acidic pH (typically between 2.2 and 5.0 for injections) favoring stability.[4]

Table 2: Summary of Published Stability Data for Epinephrine Solutions

| Concentration | Vehicle | Storage Conditions | Duration | % Remaining | Reference |

| 25, 50, 100 µg/mL | 5% Dextrose | 4°C and 25°C, protected from light | 30 days | >95% | [11] |

| 1 mg/mL | Not specified | Not specified | 90 days | No significant degradation | [13] |

| 0.7 mg/mL | Not specified | Not specified | 56 days | No significant degradation | [13] |

| 0.1 mg/mL | Not specified | Not specified | 14 days | Significant degradation | [13] |

Experimental Protocols

Accurate preparation and analysis of epinephrine solutions are fundamental for reproducible experimental results. Below are representative protocols for stability testing and quantitative analysis.

Experimental Protocol: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying epinephrine and detecting its degradation products. A stability-indicating method is one that can separate the intact drug from its degradation products.

Figure 2. General workflow for HPLC analysis of epinephrine.

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV (e.g., 280 nm) or electrochemical detector and a C18 column (e.g., 4.6-mm × 15-cm; 5-µm packing) is typically used.[4][15]

-

Mobile Phase: A common mobile phase consists of an acidic buffer, such as 50 mM sodium dihydrogen phosphate adjusted to pH 3.0.[16]

-

Standard Preparation: Accurately weigh a quantity of USP this compound RS and dissolve in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.[4]

-

Sample Preparation: Dilute the this compound or hydrochloride sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of epinephrine in the sample by comparing its peak response to the standard curve.[4]

Experimental Protocol: Accelerated Stability Study

This protocol outlines a workflow to assess the stability of an epinephrine formulation under accelerated conditions.

Figure 3. Workflow for a typical epinephrine stability study.

Methodology:

-

Preparation: Prepare several identical batches of the epinephrine solution to be tested (e.g., epinephrine hydrochloride in 5% dextrose in water).[11]

-

Initial Analysis (Time 0): Immediately after preparation, take multiple samples from each batch. Analyze them for initial concentration via a stability-indicating HPLC method, measure the pH, and visually inspect for color and precipitation.[11][12]

-

Storage: Store the batches under different environmental conditions. For a comprehensive study, this should include refrigeration (e.g., 4°C), room temperature (e.g., 25°C), and accelerated conditions (e.g., higher temperature and/or light exposure), ensuring each condition has light-protected and light-exposed arms.[11]

-

Sampling: At scheduled intervals (e.g., 24 hours, 7 days, 14 days, 30 days), withdraw samples from each batch and perform the same analyses as in the initial step.[12]

-

Data Evaluation: Calculate the percentage of the initial epinephrine concentration remaining at each time point. A solution is generally considered stable if it retains at least 90% of its initial concentration.[12]

Conclusion and Recommendations

For most in vitro and analytical laboratory applications, this compound and epinephrine hydrochloride are interchangeable, provided that the key differences are accounted for.

-

Primary Consideration: The most significant difference is the molecular weight. All calculations for preparing molar solutions or expressing concentration in terms of the epinephrine base must use the correct molecular weight for the specific salt form being used.

-

Stability: Both salts form acidic solutions that are susceptible to degradation by light, heat, and oxidation. There is no strong evidence to suggest a significant difference in the stability of the active epinephrine moiety based on the salt form alone; stability is more dependent on pH, excipients, and storage conditions.

-

Pharmacology: The active component and mechanism of action are identical.

Recommendation: The choice between this compound and epinephrine hydrochloride can often be based on availability, cost, and the specific requirements of the experimental protocol or formulation. Researchers should always consult the relevant pharmacopeial monograph (e.g., USP) for standards on purity and identification.[3][4] When reporting results, it is crucial to specify the salt form used and to express concentrations clearly, either as the salt or as the epinephrine base, to ensure clarity and reproducibility.

References

- 1. drugs.com [drugs.com]

- 2. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. researchgate.net [researchgate.net]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. aklectures.com [aklectures.com]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A systematic review of epinephrine stability and sterility with storage in a syringe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A systematic review of epinephrine stability and sterility with storage in a syringe [pubmed.ncbi.nlm.nih.gov]

- 15. antecscientific.com [antecscientific.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Adrenergic Signaling Pathways Activated by Epinephrine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497), a catecholamine hormone and neurotransmitter, is a potent, non-selective agonist of all adrenergic receptors, playing a critical role in the "fight-or-flight" response and serving as a vital therapeutic agent.[1][2] Epinephrine bitartrate (B1229483) is a common salt form used for its stability and solubility.[3][4] This document provides a comprehensive technical overview of the canonical and non-canonical signaling pathways initiated by the binding of epinephrine to α- and β-adrenergic receptors. It details the molecular cascades, summarizes quantitative receptor binding and activation data, and outlines key experimental protocols for studying these pathways, complete with workflow diagrams.

Introduction to Adrenergic Receptors

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines epinephrine and norepinephrine.[5][6][] They are integral to the regulation of numerous physiological processes, including cardiovascular function, respiratory rate, and metabolic activity.[1][8] There are two main classes of adrenergic receptors, alpha (α) and beta (β), which are further divided into several subtypes.[5][] Epinephrine binds to all of these subtypes, but its affinity and the resulting downstream signaling cascade vary depending on the receptor and the tissue context.[1][2]

-

Alpha (α) Adrenergic Receptors:

-

α1-receptors (Gq-coupled): Subtypes include α1A, α1B, and α1D.[5][9] Activation typically leads to smooth muscle contraction.[9][10]

-

α2-receptors (Gi-coupled): Subtypes include α2A, α2B, and α2C.[5] Activation generally inhibits the release of neurotransmitters and causes smooth muscle contraction.[6]

-

-

Beta (β) Adrenergic Receptors:

-

β1-receptors (Gs-coupled): Primarily located in the heart, their stimulation increases heart rate and contractility.[2][11]

-

β2-receptors (Gs-coupled): Found in the lungs, vascular smooth muscle, and liver, their activation leads to smooth muscle relaxation (bronchodilation) and glycogenolysis.[10][12]

-

β3-receptors (Gs-coupled): Mainly in adipose tissue, involved in lipolysis.[1]

-

Core Signaling Pathways

Epinephrine's binding to adrenergic receptors initiates distinct intracellular signaling cascades mediated by heterotrimeric G proteins.

β-Adrenergic Signaling Pathway (Gs Protein-Coupled)

Upon binding of epinephrine to β-adrenergic receptors (β1, β2, β3), the receptor undergoes a conformational change that activates the associated stimulatory G protein, Gs.[11][12][13] This activation triggers a cascade that is central to many of epinephrine's metabolic and cardiovascular effects.

-

G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.[][14]

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.[][11][14]

-

cAMP Production: Activated AC catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[14][15]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the active catalytic subunits.[14][16]

-

Downstream Phosphorylation: Active PKA phosphorylates numerous downstream target proteins on serine/threonine residues, leading to physiological responses such as glycogenolysis in the liver and muscle, increased cardiac contractility, and smooth muscle relaxation.[1][11][17][18]

References

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 2. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Epinephrine Bitartrate? [synapse.patsnap.com]

- 4. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Epinephrine | Description, Production, & Function | Britannica [britannica.com]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. epinephrine signaling pathway via adrenergic receptor betaRat Genome Database [rgd.mcw.edu]

- 14. aklectures.com [aklectures.com]

- 15. britannica.com [britannica.com]

- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Khan Academy [khanacademy.org]

- 18. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Cellular Response Following Epinephrine Bitartrate Stimulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular and cellular events initiated by epinephrine (B1671497) bitartrate (B1229483). It details the primary signaling cascades, presents quantitative data on receptor interactions, and furnishes detailed experimental protocols for studying these phenomena.

Introduction to Epinephrine and Adrenergic Signaling

Epinephrine, also known as adrenaline, is a critical hormone and neurotransmitter that orchestrates the body's "fight-or-flight" response.[][2] Its synthetic salt form, epinephrine bitartrate, is a potent sympathomimetic amine used in various clinical applications to elicit these physiological responses.[3][4][5] Epinephrine exerts its effects by binding to a class of G-protein coupled receptors (GPCRs) called adrenergic receptors (or adrenoceptors), which are found on the surface of a wide variety of cells throughout the body.[][6]

Adrenergic Receptors: The Gateway for Epinephrine Action

Adrenergic receptors are classified into two main groups, alpha (α) and beta (β), which are further divided into several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, and β1, β2, β3).[][7] These receptors are integral membrane proteins characterized by seven transmembrane helices.[][8] Epinephrine is a nonselective agonist, meaning it can bind to and activate all subtypes of adrenergic receptors.[9] The specific cellular response to epinephrine depends on the type of receptor expressed on the cell and the downstream signaling components to which that receptor is coupled.[6][10]

Core Signaling Pathways

Upon binding epinephrine, the adrenergic receptor undergoes a conformational change, initiating intracellular signaling cascades. These can be broadly categorized into canonical (G-protein-dependent) and non-canonical (G-protein-independent) pathways.

Canonical Gs-Protein Pathway (β-Adrenergic Receptors)

The most widely studied pathway, particularly for β-adrenergic receptors, involves the stimulatory G-protein (Gs).[7]

-

Receptor Activation: Epinephrine binds to a β-adrenergic receptor.[8]

-

G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[11][12]

-

Gαs Activation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and the receptor.[][11]

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit binds to and stimulates the enzyme adenylyl cyclase.[7][8]

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[11][13]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release and activate the catalytic subunits.[8][14]

-

Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream target proteins on serine or threonine residues, leading to a widespread cellular response, such as the breakdown of glycogen (B147801) into glucose in liver and muscle cells.[][14]

Other Canonical Pathways

-

α1-Adrenergic Receptors: These receptors couple to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[6]

-

α2-Adrenergic Receptors: These receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

Non-Canonical β-Arrestin Pathway

Prolonged receptor stimulation leads to desensitization. G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the binding of β-arrestin.[] While β-arrestin binding initially uncouples the receptor from G-proteins and promotes its internalization, it can also act as a scaffold protein to initiate a separate wave of signaling, for example, by activating MAPK/ERK pathways.[]

Quantitative Analysis of Epinephrine-Receptor Interactions

The interaction between epinephrine and its receptors can be quantified by several key parameters. These values are crucial for drug development, enabling the comparison of ligand potency and efficacy.

Binding Affinity and Dose-Response Data

Binding affinity (Ki or Kd) measures how tightly a ligand binds to a receptor, while the half-maximal effective concentration (EC50) measures the concentration of a ligand that provokes a response halfway between the baseline and maximum effect.[15]

Table 1: Functional Response of Tissues to Epinephrine (Adrenaline)

| Preparation | Measured Effect | EC50 Value | Source |

|---|---|---|---|

| Isolated Rabbit Heart | Heart Rate | 3.8 ± 0.08 µg/mL | [16] |

| Isolated Rabbit Heart | Heart Rate & Contraction | ~3.5 µg/mL | [17] |

| Chicken Heart Tissue | Contraction Force | 180-525 nM (model-based) |[18] |

Table 2: Relative Binding Affinities for the β2-Adrenergic Receptor

| Ligand | Relative Binding Affinity | Notes | Source |

|---|---|---|---|

| Isoproterenol | Strongest | A potent non-selective β-agonist. | [19] |

| Epinephrine | Strong | Binds more strongly than norepinephrine. | [19] |

| Norepinephrine | Weaker | Has lower affinity for β2 receptors than epinephrine. |[19] |

Note: Quantitative binding data (Ki/Kd) for this compound across all receptor subtypes is highly dependent on the specific experimental system (e.g., cell line, tissue preparation, radioligand used). The data presented reflects values found in specific published contexts.

Key Experimental Protocols

Characterizing the cellular response to epinephrine requires robust and reproducible experimental methods. The following sections detail standard protocols for radioligand binding and cAMP measurement.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (like this compound) by measuring its ability to compete off a radiolabeled ligand with known affinity.[20][21][22]

Objective: To determine the inhibitory constant (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes or whole cells expressing the target adrenergic receptor.

-

Radioligand (e.g., [3H]-Prazosin for α1, [3H]-CGP 12177 for β1/β2).[20]

-

Unlabeled competitor: this compound.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[23]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[23]

-

96-well plates.

-

Cell harvester and vacuum filtration system.

-

Scintillation counter and scintillation cocktail.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.[23]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[23]

-

Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[23]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a known, non-radiolabeled antagonist (e.g., propranolol (B1214883) for β-receptors) to block all specific binding.[21]

-

Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation:

-

Filtration and Washing:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester.[20] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

-

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).[20]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

Protocol: Intracellular cAMP Measurement Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels following cell stimulation with this compound.[24]

Objective: To measure the dose-dependent increase in intracellular cAMP in response to this compound stimulation.

Materials:

-

Cultured cells expressing the target adrenergic receptor (e.g., HEK293 cells).

-

This compound.

-

Stimulation Buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation).[24]

-

Positive control (e.g., Forskolin, a direct adenylyl cyclase activator).[24]

-

Cell Lysis Buffer.

-

Commercially available cAMP competitive ELISA kit (typically includes anti-cAMP antibody-coated plate, HRP-conjugated cAMP, substrate, and stop solution).

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and grow to desired confluency.

-

On the day of the experiment, replace the culture medium with stimulation buffer and incubate.

-

Add serial dilutions of this compound, a positive control (Forskolin), and a vehicle control to respective wells.

-

Incubate at 37°C for an optimal stimulation time (e.g., 15-30 minutes).[24]

-

-

Cell Lysis:

-

Aspirate the treatment solutions.

-

Add cell lysis buffer to each well to release the intracellular cAMP.

-

Incubate on a shaker to ensure complete lysis. The resulting lysate is now ready for the assay.[24]

-

-

cAMP Competitive ELISA:

-

Add cell lysates and cAMP standards to the appropriate wells of the anti-cAMP antibody-coated plate.

-

Add a fixed amount of HRP-conjugated cAMP to each well. Unlabeled cAMP from the lysate will compete with the HRP-cAMP for binding to the antibody.

-

Incubate for the time specified in the kit protocol (e.g., 2-3 hours) at room temperature.[24]

-

Wash the wells thoroughly to remove unbound reagents.

-

Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve using the absorbance values from the known cAMP standards.

-

Calculate the cAMP concentration in each sample by interpolating its absorbance value from the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50.

-

References

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aklectures.com [aklectures.com]

- 9. Epinephrine (medication) - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Epinephrine-stimulated cAMP synthesis - Students | Britannica Kids | Homework Help [kids.britannica.com]

- 14. Khan Academy [khanacademy.org]

- 15. EC50 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. benchchem.com [benchchem.com]

Epinephrine Bitartrate: A Technical Guide for Use as a Sympathomimetic Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497) Bitartrate (B1229483) is the bitartrate salt form of epinephrine (also known as adrenaline), an endogenous catecholamine that functions as a primary hormone and neurotransmitter within the sympathetic nervous system.[1][2] As a direct-acting sympathomimetic amine, it is a powerful, non-selective agonist for all adrenergic receptors, including α₁, α₂, β₁, β₂, and β₃ subtypes.[3][4][5] This broad receptor activity makes it an indispensable tool in pharmacological research for investigating the sympathetic nervous system and its physiological effects, which are commonly known as the "fight-or-flight" response.[2][6]

This technical guide provides an in-depth overview of epinephrine bitartrate's pharmacology, mechanism of action, and practical applications in a research setting. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use by researchers and drug development professionals.

Pharmacology and Mechanism of Action

This compound exerts its effects by directly binding to and activating G protein-coupled adrenergic receptors on the surface of various cells.[1][6] The physiological response is dose-dependent and determined by the specific receptor subtypes present in the target tissue.[7][8] At lower concentrations, epinephrine shows a higher affinity for β-receptors, while at higher concentrations, α-receptor-mediated effects become more pronounced.[1][7][8]

-

Alpha (α)-Adrenergic Receptors:

-

α₁ Receptors: Activation of these Gq-coupled receptors leads to an increase in intracellular calcium (Ca²⁺), resulting in smooth muscle contraction.[9][10] This is most notably observed as vasoconstriction in blood vessels of the skin and viscera, which increases peripheral vascular resistance and blood pressure.[2][11]

-

α₂ Receptors: These Gi-coupled receptors are often located on presynaptic nerve terminals and inhibit the further release of norepinephrine, acting as a negative feedback mechanism.[9][12] They can also cause smooth muscle contraction.[9]

-

-

Beta (β)-Adrenergic Receptors:

-

β₁ Receptors: Primarily located in the heart, these Gs-coupled receptors, when activated, lead to increased heart rate (positive chronotropy) and increased contractility (positive inotropy), resulting in greater cardiac output.[13]

-

β₂ Receptors: Activation of these Gs-coupled receptors causes smooth muscle relaxation, leading to bronchodilation in the lungs and vasodilation in the blood vessels of skeletal muscle.[11][13] β₂ stimulation also drives metabolic effects, such as promoting glycogenolysis in the liver and muscle to increase blood glucose levels.[2][3]

-

β₃ Receptors: Found in adipose tissue, their activation stimulates lipolysis.

-

The primary intracellular signaling cascade following β-receptor activation involves the Gs protein, adenylyl cyclase, and the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][12][13]

Quantitative Data

The following tables summarize key quantitative parameters for epinephrine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₉ | [1] |

| Molecular Weight | 333.29 g/mol | [1] |

| Component Compounds | Epinephrine, L-Tartaric acid | [1] |

| Appearance | White microcrystalline granule | [3] |

Table 2: Adrenergic Receptor Binding Profile of Epinephrine

Note: Finding a comprehensive, unified dataset for Ki values across all subtypes from a single experimental source is challenging. The affinity is generally accepted to be β > α. Epinephrine is a potent agonist at all subtypes.

| Receptor Subtype | G-Protein Coupling | General Affinity Rank | Primary Physiological Effect |

| α₁ (A, B, D) | Gq | ++ | Vasoconstriction, Smooth muscle contraction[2][9] |

| α₂ (A, B, C) | Gi | ++ | Inhibition of neurotransmitter release, Smooth muscle contraction[9][12] |

| β₁ | Gs | +++ | Increased heart rate and contractility[13] |

| β₂ | Gs, Gi | ++++ | Bronchodilation, Vasodilation, Glycogenolysis[9][13] |

| β₃ | Gs, Gi | + | Lipolysis |

Table 3: Pharmacokinetic Parameters of Epinephrine

| Parameter | Value | Notes |

| Route of Administration | Intravenous, Intramuscular, Subcutaneous | Oral bioavailability is negligible.[4] |

| Onset of Action | Rapid | ~5-10 minutes after IM injection.[14] |

| Plasma Half-Life | < 5 minutes | Very short duration of action, indicating rapid clearance.[8][15] |

| Metabolism | Primarily by COMT and MAO | Metabolized in the liver and other tissues.[2][5] |

| Excretion | Metabolites excreted in urine | [2] |

Experimental Protocols

Solution Preparation and Stability

For research applications, this compound solutions are typically prepared in a suitable buffer or saline.

-

Preparation: To prepare a 1 mg/mL (1:1000) stock solution, dissolve 1.82 mg of this compound in 1 mL of sterile water or 0.9% saline. Further dilutions can be made as required for the specific experiment.

-

Stability: Epinephrine solutions are susceptible to degradation by light and oxidation.

-

Solutions of epinephrine (25-100 µg/mL) in 5% dextrose in water (D5W) have been shown to be stable for up to 30 days when stored at 4°C or 25°C and protected from light.

-

Diluted epinephrine in 0.9% saline stored in syringes has also demonstrated stability for up to 90 days under various lighting and temperature conditions.

-

The pH of the solution can impact stability; a pH range of 3 to 4 is often optimal.

-

In Vitro Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype (e.g., β₂-AR) expressed in a cell line.

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human β₂-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg protein per well), a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-CGP-12177), and varying concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

In Vivo Protocol: Cardiovascular Response in a Rodent Model

This protocol describes a method for measuring the hemodynamic effects of intravenously administered this compound in an anesthetized rat.

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley or Wistar rat (250-350g) using an appropriate anesthetic (e.g., pentobarbitone or isoflurane).

-

Cannulate the trachea to ensure a patent airway.

-

Cannulate the femoral or jugular vein for intravenous drug administration.

-

Cannulate the carotid or femoral artery and connect it to a pressure transducer to continuously monitor arterial blood pressure.

-

Attach ECG electrodes to record the heart rate.

-

-

Drug Administration:

-

Allow the animal to stabilize after surgery until blood pressure and heart rate are steady.

-

Prepare a fresh solution of this compound in sterile saline at the desired concentration.

-

Administer a bolus intravenous injection of the this compound solution. Doses can range from low (e.g., 0.04 mg/kg) to high (e.g., 0.4 mg/kg) to evaluate dose-dependent effects. A control group should receive a saline vehicle injection.

-

-

Data Acquisition and Analysis:

-

Continuously record mean arterial blood pressure (MABP) and heart rate (HR) before, during, and after drug administration until the parameters return to baseline.

-

Analyze the data to determine the peak change in MABP and HR from baseline.

-

Calculate the duration of the response.

-

Compare the responses between different dose groups and the control group using appropriate statistical methods (e.g., ANOVA). The expected result is a dose-dependent increase in both blood pressure and heart rate.

-